molecular formula C21H28ClNO2 B1663684 SR 59230A hydrochloride CAS No. 1135278-41-9

SR 59230A hydrochloride

Cat. No. B1663684
M. Wt: 361.9 g/mol
InChI Key: SHUCXUIOEAAJJL-MKSBGGEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR 59230A hydrochloride is a potent and selective β3 adrenoceptor antagonist . It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . It is orally active in vivo .


Molecular Structure Analysis

The molecular weight of SR 59230A hydrochloride is 361.91 Da . The molecular formula is C21H28ClNO2 .


Physical And Chemical Properties Analysis

SR 59230A hydrochloride is a solid . It is soluble in water to 10 mM and DMSO to 100 mM .

Scientific Research Applications

Neuroscience and Neurotransmission

  • Summary of Application : SR 59230A hydrochloride is a potent, selective β3 adrenoceptor antagonist . It’s used in neuroscience and neurotransmission research, particularly in studies involving G protein-coupled receptors (GPCRs) and adrenergic receptors .
  • Methods of Application : The compound is soluble in water to 10 mM and DMSO to 100 mM . It’s typically prepared and used in solution form on the same day .
  • Results or Outcomes : The IC50 values for SR 59230A hydrochloride are 40, 408, and 648 nM for β3, β1, and β2 adrenoceptors, respectively . This indicates its high selectivity for β3 adrenoceptors.

Cardiology

  • Summary of Application : SR 59230A hydrochloride has been tested as a potential therapeutic agent in improving cardiac function in a rat model of heart failure .
  • Methods of Application : The specific methods of application in this context are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Thermoregulation

  • Summary of Application : At low concentrations, SR 59230A hydrochloride blocks MDMA-induced hyperthermia .
  • Methods of Application : The specific methods of application in this context are not provided in the source .
  • Results or Outcomes : At high concentrations, SR 59230A hydrochloride blocks hyperthermia but also increases heat loss through an alpha1-AR antagonistic mechanism .

Vascular Pharmacology

  • Summary of Application : SR 59230A hydrochloride has been used in the identification of β-adrenoceptors in rat aorta .
  • Methods of Application : The specific methods of application in this context are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Metabolic Studies

  • Summary of Application : In adipocytes, SR 59230A hydrochloride induces phosphorylation of p38 MAPK via the Gs pathway .
  • Methods of Application : The specific methods of application in this context are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Pharmacology

  • Summary of Application : SR 59230A hydrochloride has been used in the identification of β-adrenoceptors in rat aorta .
  • Methods of Application : The specific methods of application in this context are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

SR 59230A hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling this compound .

properties

IUPAC Name

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUCXUIOEAAJJL-MKSBGGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042562
Record name (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SR 59230A hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR 59230A hydrochloride
Reactant of Route 2
Reactant of Route 2
SR 59230A hydrochloride
Reactant of Route 3
Reactant of Route 3
SR 59230A hydrochloride
Reactant of Route 4
Reactant of Route 4
SR 59230A hydrochloride
Reactant of Route 5
SR 59230A hydrochloride
Reactant of Route 6
Reactant of Route 6
SR 59230A hydrochloride

Citations

For This Compound
26
Citations
K Masunaga, CR Chapple, NG McKay… - Neurourology and …, 2010 - Wiley Online Library
… agonist), CGP20712 dihydrochloride (β 1 -adrenoceptor selective antagonist), (±)-ICI-118, 551 hydrochloride (β 2 -adrenoceptor selective antagonist), and SR 59230A hydrochloride (β …
Number of citations: 59 onlinelibrary.wiley.com
LH Petersen, ML Burleson, DB Huggett - Comparative Biochemistry and …, 2015 - Elsevier
… BRL 37344 sodium salt (4-[2-[(2-(3-chlorophenyl)-2-hydroxyethyl)amino]propyl] phenoxyacetic acid, sodium salt) and SR 59230A hydrochloride (1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-…
Number of citations: 6 www.sciencedirect.com
KG Shields, PJ Goadsby - Brain, 2005 - academic.oup.com
Migraine is a common, debilitating condition affecting up to 15% of the population. The ventroposteromedial nucleus of the thalamus relays trigeminal sensory input to the primary …
Number of citations: 157 academic.oup.com
B Modzelewska, M Jóźwik, M Jóźwik… - The journal of …, 2017 - Springer
… Louis, MO, USA); CL 316243 (disodium 5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate hydrate) and SR 59230A hydrochloride (…
Number of citations: 11 link.springer.com
S Rathi, S Kazerounian, K Banwait, S Schulz… - … of Pharmacology and …, 2003 - ASPET
The purpose of the present study was to characterize different β-adrenoceptors (β-ARs) and determine their role in the spontaneously tonic smooth muscle of the internal anal sphincter (…
Number of citations: 27 jpet.aspetjournals.org
B Modzelewska, M Jóźwik, T Kleszczewski… - Gynecologic and …, 2021 - karger.com
Objective: The aim of the study was to determine the influence of beta-adrenoceptor (ADRB) antagonists on contractile activity of the nonpregnant human uterus in patients affected by …
Number of citations: 4 karger.com
L Sterin-Borda, G Bernabeo, S Ganzinelli… - Journal of molecular and …, 2006 - Elsevier
In this study we determine different signaling pathways involved in β 3 adrenoceptor (β 3 -AR) dependent frequency stimulation in isolated rodent atria. Promiscuous coupling between …
Number of citations: 34 www.sciencedirect.com
PJ Enriori, P Sinnayah, SE Simonds… - Journal of …, 2011 - Soc Neuroscience
Leptin regulates body weight in mice by decreasing appetite and increasing sympathetic nerve activity (SNA), which increases energy expenditure in interscapular brown adipose tissue …
Number of citations: 315 www.jneurosci.org
LH Petersen, SL Needham, ML Burleson… - … and Physiology Part A …, 2013 - Elsevier
… sodium salt (β 3 -AR agonist); 6) 1.5 mg kg − 1 propranolol (β 1 /β 2 -AR antagonist); 7) 3 mg kg − 1 BRL 37344 sodium salt (β 3 -AR agonist); 8) 3 mg kg − 1 SR 59230A hydrochloride (…
Number of citations: 22 www.sciencedirect.com
V Rankovic, P Landgraf, T Kanyshkova, P Ehling… - PLoS …, 2011 - journals.plos.org
… application of specific β 2 AR agonist salmeterol (10 µM) plus antagonists for the other two types of receptor (CGP 20712 dihydrochloride-β 1 antagonist and SR 59230A hydrochloride-…
Number of citations: 25 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.